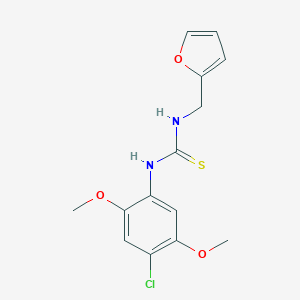
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, commonly known as CDMTU, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CDMTU belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用机制
The mechanism of action of CDMTU is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMTU has been shown to induce apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. CDMTU has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
In inflammation, CDMTU has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. CDMTU has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NLRP3 inflammasome, which are important contributors to the inflammatory response.
Biochemical and Physiological Effects
CDMTU has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. In cancer cells, CDMTU has been shown to inhibit cell growth, induce apoptosis, and inhibit migration and invasion. In inflammation, CDMTU has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. CDMTU has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
CDMTU has several advantages for lab experiments, including its high purity, stability, and solubility in water. CDMTU is also relatively inexpensive and easy to synthesize. However, CDMTU has some limitations for lab experiments, including its potential toxicity and limited bioavailability. CDMTU may also exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on CDMTU. One area of research is the development of CDMTU analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the anti-cancer, anti-inflammatory, and antioxidant effects of CDMTU. Further studies are also needed to determine the optimal dosage and administration route of CDMTU in different disease models. Finally, the potential of CDMTU as a therapeutic agent in clinical trials should be explored.
合成方法
The synthesis of CDMTU involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product. The yield of CDMTU can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
科学研究应用
CDMTU has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, CDMTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDMTU has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, CDMTU has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, CDMTU has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CDMTU has also been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. In oxidative stress-related disorders, CDMTU has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea |
|---|---|
分子式 |
C14H15ClN2O3S |
分子量 |
326.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15ClN2O3S/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(21)16-8-9-4-3-5-20-9/h3-7H,8H2,1-2H3,(H2,16,17,21) |
InChI 键 |
IKMJGIREOHIIBG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)








